2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene typically involves the reaction of naphthalene derivatives with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether groups.
Chemical Reactions Analysis
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydronaphthalene derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like boron tribromide or trimethylsilyl iodide.
Mechanism of Action
The mechanism of action of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar compounds to 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene include:
2,7-Bis(trimethylsilanyloxy)naphthalene: This compound has trimethylsilyl groups instead of tert-butyldimethylsilyl groups, making it less bulky and potentially more reactive.
2,7-Bis(tert-butyldiphenylsilanyloxy)naphthalene: This compound has tert-butyldiphenylsilyl groups, which are bulkier and provide greater steric protection.
2,7-Bis(tert-butyldimethylsilanyloxy)anthracene: This compound has an anthracene core instead of a naphthalene core, which can affect its reactivity and applications.
This compound is unique due to its specific steric and electronic properties, which make it particularly useful in selective organic synthesis .
Properties
IUPAC Name |
tert-butyl-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]oxy-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si2/c1-21(2,3)25(7,8)23-19-13-11-17-12-14-20(16-18(17)15-19)24-26(9,10)22(4,5)6/h11-16H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQGGLDASBLPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=C2)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569800 |
Source
|
Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178161-06-3 |
Source
|
Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.